molecular formula C22H28N4O2 B5642387 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-4-ylmethyl)acetamide

2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-4-ylmethyl)acetamide

Cat. No.: B5642387
M. Wt: 380.5 g/mol
InChI Key: GTUGSYMTYUEUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-4-ylmethyl)acetamide is a complex organic compound that features a piperazine ring, a quinoline moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-4-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halides.

    Attachment of the Quinoline Moiety: The quinoline moiety can be attached through a condensation reaction with an appropriate quinoline derivative.

    Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the quinoline moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide or the quinoline ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the quinoline ring or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, sulfonates, or organometallic compounds can be employed under appropriate conditions (e.g., solvents, temperature).

Major Products

    Oxidation: Oxidized derivatives of the piperazine or quinoline rings.

    Reduction: Reduced forms of the acetamide or quinoline moiety.

    Substitution: Substituted derivatives with various functional groups attached to the quinoline or piperazine rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-4-ylmethyl)acetamide analogs: Compounds with similar structures but different substituents on the piperazine or quinoline rings.

    Other piperazine derivatives: Compounds featuring the piperazine ring but with different functional groups or moieties attached.

    Quinoline derivatives: Compounds with the quinoline moiety but different substituents or additional functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-25(15-16-10-11-23-19-9-5-4-8-18(16)19)21(27)14-20-22(28)24-12-13-26(20)17-6-2-3-7-17/h4-5,8-11,17,20H,2-3,6-7,12-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUGSYMTYUEUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC2=CC=CC=C12)C(=O)CC3C(=O)NCCN3C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.